3-Methylphenyl methanesulfonate
Overview
Description
3-Methylphenyl methanesulfonate is an organic compound that belongs to the class of sulfonate esters. It is derived from methanesulfonic acid and 3-methylphenol. This compound is known for its utility in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylphenyl methanesulfonate can be synthesized through the reaction of 3-methylphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dichloromethane at low temperatures (0°C) and is allowed to warm to room temperature over several hours to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 3-methylphenol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require mild heating.
Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions of acids or bases.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted derivatives of 3-methylphenol.
Hydrolysis: The major products are 3-methylphenol and methanesulfonic acid.
Scientific Research Applications
3-Methylphenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Methylphenyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution process. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the release of methanesulfonic acid .
Comparison with Similar Compounds
Similar Compounds
- Ethyl methanesulfonate
- Methyl methanesulfonate
- Phenyl methanesulfonate
Comparison
3-Methylphenyl methanesulfonate is unique due to the presence of the 3-methyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to ethyl and methyl methanesulfonate, it has a bulkier structure, which can affect its steric interactions in chemical reactions. Phenyl methanesulfonate, lacking the methyl group, may have different reactivity and applications .
Properties
IUPAC Name |
(3-methylphenyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-4-3-5-8(6-7)11-12(2,9)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZUSFZMXYITLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554335 | |
Record name | 3-Methylphenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-02-7 | |
Record name | Methanesulfonic acid, 3-methylphenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1077-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylphenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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